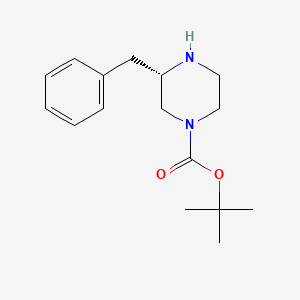

(S)-1-Boc-3-benzylpiperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-14(12-18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAVMMGSRDLLG-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@H](C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647493 | |

| Record name | tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475272-55-0 | |

| Record name | 1,1-Dimethylethyl (3S)-3-(phenylmethyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475272-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (3S)-3-benzylpiperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine: Properties and Applications

This guide provides a comprehensive technical overview of (S)-1-Boc-3-benzylpiperazine, a chiral building block of significant interest to researchers and professionals in drug development and synthetic chemistry. We will delve into its core chemical properties, reactivity, and applications, grounding our discussion in established scientific principles and field-proven insights. The structure of this document is designed to logically present the scientific narrative of this compound, moving from fundamental properties to practical applications.

Introduction: The Strategic Value of a Chiral Scaffold

This compound, also known by its IUPAC name tert-butyl (3S)-3-benzylpiperazine-1-carboxylate, is a key intermediate in modern organic synthesis. The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its ability to improve physicochemical properties such as solubility and bioavailability.[1][2][3] The specific stereochemistry at the C3 position, combined with the orthogonal protecting group strategy offered by the N-Boc and N-benzyl functionalities, makes this molecule a highly versatile and valuable tool for constructing complex, biologically active molecules, particularly those targeting the central nervous system.[3][]

Molecular Structure and Physicochemical Properties

The structure of this compound features a piperazine ring protected at the N1 position with a tert-butyloxycarbonyl (Boc) group and substituted at the C3 position with a benzyl group. This arrangement leaves the N4 nitrogen as a secondary amine, which is a key site for further functionalization, although it is typically addressed after the more labile Boc group is removed.

The key physicochemical properties of this compound are summarized in the table below, based on predicted and available supplier data.

| Property | Value | Reference(s) |

| CAS Number | 475272-55-0 | [][5][6] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [][5][6] |

| Molecular Weight | 276.37 g/mol | [][5] |

| Appearance | White to light yellow solid or liquid | [6] |

| Predicted Boiling Point | 379.8 ± 22.0 °C | N/A |

| Predicted Density | 1.066 ± 0.06 g/cm³ | N/A |

| Predicted pKa | 8.45 ± 0.40 | N/A |

| Purity | ≥97% | [5][6] |

| Storage Conditions | 2–8 °C, under inert gas, protect from light | [5] |

| SMILES | O=C(OC(C)(C)C)N1CNCC1 | [5] |

| InChIKey | YFIAVMMGSRDLLG-AWEZNQCLSA-N | N/A |

Spectroscopic Characterization (Predicted)

While specific, peer-reviewed spectral assignments for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features based on data from analogous compounds such as 1-benzylpiperazine and N-Boc-piperazine.[7][8][9]

¹H NMR Spectroscopy:

-

Aromatic Protons (C₆H₅): A multiplet is expected between δ 7.20-7.40 ppm, corresponding to the five protons of the benzyl group.

-

Boc Group ((CH₃)₃C): A characteristic sharp singlet will appear in the upfield region, typically around δ 1.45 ppm, integrating to nine protons.

-

Piperazine Ring Protons: The seven protons on the piperazine ring will present as a complex series of multiplets between δ 2.50-4.20 ppm. The chirality introduced by the benzyl group makes these protons diastereotopic, leading to more complex splitting patterns than in symmetric piperazines.

-

Benzyl CH₂: The benzylic methylene protons are also diastereotopic and are expected to appear as two doublets of doublets (AB quartet) or a multiplet, likely around δ 2.70-2.90 ppm.

-

NH Proton: A broad singlet corresponding to the secondary amine at the N4 position is expected, which may be exchangeable with D₂O. Its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Signals for the phenyl ring carbons are expected between δ 126-140 ppm.

-

Boc Carbonyl (C=O): A signal around δ 155 ppm.

-

Boc Quaternary Carbon (C(CH₃)₃): A signal around δ 80 ppm.

-

Boc Methyl Carbons (C(CH₃)₃): A signal around δ 28.5 ppm.

-

Piperazine & Benzyl Carbons (CH, CH₂): Multiple signals between δ 40-60 ppm are expected for the carbons of the piperazine ring and the benzylic CH₂ group.

Mass Spectrometry (EI): The electron ionization mass spectrum is predicted to show characteristic fragmentation patterns.

-

Base Peak: The most prominent peak is expected at m/z 91, corresponding to the stable tropylium cation [C₇H₇]⁺ formed from the benzyl group.[10][11]

-

Loss of Boc Group: A significant fragment corresponding to the loss of the Boc group (100 amu) or isobutylene (56 amu) from the molecular ion is anticipated. For example, a fragment at m/z 176 would correspond to the [M - C₅H₈O₂]⁺ ion.[12]

-

Piperazine Ring Fragmentation: Other significant peaks would arise from the cleavage of the piperazine ring.[10][12]

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is defined by the distinct reactivity of its functional groups. The Boc group serves as a labile protecting group for the N1 nitrogen, while the secondary amine at N4 is a nucleophilic handle for further elaboration.

}

Figure 2: Key synthetic transformations of this compound.Boc Group Deprotection: The Gateway to Functionalization

The removal of the Boc protecting group is the most common and critical reaction performed on this substrate. It is readily achieved under acidic conditions, unmasking the N1 amine and enabling further synthetic modifications.[13][14] The mechanism involves protonation of the carbamate, followed by the elimination of the stable tert-butyl cation and subsequent decarboxylation.

Causality in Reagent Choice:

-

Trifluoroacetic Acid (TFA): TFA is frequently used in a solvent like dichloromethane (DCM). It is highly effective, and both the reagent and the DCM solvent are volatile, simplifying workup through evaporation.[13]

-

Hydrochloric Acid (HCl): Using HCl in a solvent like 1,4-dioxane or an alcohol is also common. This method often precipitates the product as its hydrochloride salt, which can be easily isolated by filtration, providing a simple purification step.[15]

Experimental Protocol: TFA-Mediated Boc Deprotection

This protocol is a robust, self-validating method for the quantitative removal of the Boc group.

Materials:

-

This compound (1 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA) (5-10 equivalents)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. A typical concentration is 0.1-0.5 M.

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 eq.) to the stirred solution. Rationale: The reaction is exothermic; initial cooling controls the reaction rate and prevents potential side reactions.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Rationale: This ensures the reaction goes to completion without unnecessary reaction time.

-

Workup - Solvent Removal: Once complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[13]

-

Workup - Neutralization: Dissolve the residue in DCM or ethyl acetate and carefully wash with saturated NaHCO₃ solution to neutralize any remaining acid. Wash with brine, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield (S)-2-benzylpiperazine.

}

Figure 3: Experimental workflow for TFA-mediated Boc deprotection.Reactivity of the Piperazine Core

Following Boc deprotection, the resulting (S)-2-benzylpiperazine possesses two secondary amine functionalities with differing steric environments, allowing for further selective synthesis. The N4 nitrogen is generally more sterically accessible for reactions like N-alkylation and N-acylation. More advanced methods also allow for the direct C-H functionalization of the piperazine ring, enabling the introduction of aryl, vinyl, or alkyl groups at the carbon atoms adjacent to the nitrogen, which opens up novel avenues for scaffold diversification.[1][3]

Storage and Safety

Handling:

-

Standard laboratory personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[6]

-

Handle in a well-ventilated area or fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Storage:

-

This compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]

-

For long-term stability, storage at refrigerated temperatures (2-8 °C) and protection from light is recommended.[5] The parent compound, benzylpiperazine, has shown stability in various biological matrices when stored at low temperatures. [N/A]

Conclusion

This compound is a strategically designed chiral intermediate that offers significant advantages in synthetic and medicinal chemistry. Its well-defined stereocenter, coupled with the reliable and selective reactivity of its Boc-protected and free amine functionalities, provides a robust platform for the synthesis of diverse and complex molecular architectures. The protocols and data presented in this guide offer a solid technical foundation for researchers to effectively utilize this valuable building block in their drug discovery and development programs.

References

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). BZP/piperazines drug profile. EMCDDA. [Link]

-

MDPI. Synthesis of Piperazines by C-H Functionalization. Encyclopedia. [Link]

-

National Center for Biotechnology Information. 1-Benzylpiperazine. PubChem Compound Database. [Link]

-

Saim, N. et al. (2011). Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. [Link]

-

National Center for Biotechnology Information. tert-Butyl piperazine-1-carboxylate. PubChem Compound Database. [Link]

-

Asian Journal of Pharmaceutical Research and Development. (2014). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionalization. Molecules. [Link]

-

ResearchGate. (2019). Deprotection of different N-Boc-compounds. [Link]

-

The Royal Society of Chemistry. (2017). Supporting information. [Link]

-

SciSpace. (2009). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. [Link]

-

ResearchGate. (2021). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. connectjournals.com [connectjournals.com]

- 3. par.nsf.gov [par.nsf.gov]

- 5. chemscene.com [chemscene.com]

- 6. (S)-1-Boc-3-benzyl-piperazine 97% | CAS: 475272-55-0 | AChemBlock [achemblock.com]

- 7. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum [chemicalbook.com]

- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 11. ikm.org.my [ikm.org.my]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scispace.com [scispace.com]

- 15. jgtps.com [jgtps.com]

Introduction: The Strategic Value of a Chiral Scaffold

An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine

Topic: this compound CAS Number: 475272-55-0

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It details the core attributes, synthesis, analysis, and strategic applications of this compound, a valuable chiral building block in modern pharmaceutical research.

This compound is a stereochemically defined synthetic intermediate. Its significance in drug discovery is rooted in the convergence of three critical structural features: the piperazine ring , a renowned "privileged scaffold"[1]; a single (S)-chiral center , which allows for stereospecific interactions with biological targets; and orthogonal protecting groups (Boc and the inherent secondary amine), which permit sequential, controlled chemical modifications.

The piperazine moiety is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs for CNS disorders, oncology, and infectious diseases.[1][2] Its properties—such as improving aqueous solubility, bioavailability, and target affinity through hydrogen bonding—make it an indispensable tool.[3] By providing this scaffold in an enantiomerically pure form, this compound enables the direct synthesis of complex chiral molecules, bypassing the often challenging and costly steps of chiral resolution or asymmetric synthesis later in a drug development campaign.

Physicochemical Properties & Structural Elucidation

The precise chemical identity and properties of this compound are fundamental to its application. These data inform reaction conditions, purification strategies, and computational modeling.

Chemical Identity & Core Properties

| Parameter | Value | Source(s) |

| CAS Number | 475272-55-0 | [4][5][][7][8] |

| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [4][][8] |

| Synonyms | (S)-tert-Butyl 3-benzylpiperazine-1-carboxylate, (S)-4-Boc-2-benzyl-piperazine | [4][][7] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [4][][7] |

| Molecular Weight | 276.37 g/mol | [4][] |

| Appearance | White to yellow solid or solid-liquid mixture | [5] |

Computational & Physical Data

These predicted and measured values are critical for designing experiments and anticipating the molecule's behavior in various chemical environments.

| Property | Predicted/Measured Value | Source(s) |

| Boiling Point | 379.8 ± 22.0 °C | [5][9] |

| Density | 1.066 ± 0.06 g/cm³ | [5][9] |

| pKa | 8.45 ± 0.40 | [5][9] |

| LogP | 2.438 | [4] |

| Topological Polar Surface Area (TPSA) | 41.57 Ų | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

Synthesis Strategy: Building the Chiral Core

The synthesis of enantiomerically pure substituted piperazines is a critical challenge in process chemistry. While multiple routes exist, a common and effective strategy involves leveraging the "chiral pool"—readily available, inexpensive chiral starting materials like α-amino acids.[10] A plausible and efficient pathway to this compound starts from (S)-phenylalanine.

The causality behind this choice is clear: (S)-phenylalanine provides the required carbon backbone and, most importantly, the pre-defined (S)-stereocenter at the future C-3 position of the piperazine ring. The synthesis involves a sequence of protection, reduction, cyclization, and further protection steps to yield the target molecule with high fidelity.

Caption: Conceptual synthesis workflow for this compound.

Analytical Quality Control: A Self-Validating System

Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its use in regulated drug development. A multi-technique analytical approach provides a self-validating system where each method corroborates the others.

Caption: Integrated workflow for analytical quality control.

Protocol: Purity Determination by HPLC

This method assesses the chemical purity by separating the main compound from any synthesis-related impurities.

-

System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) on a standard HPLC system with UV detection.

-

Mobile Phase: Prepare a gradient system. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient Program: Start at 95% A / 5% B. Linearly increase to 5% A / 95% B over 15 minutes. Hold for 3 minutes. Return to initial conditions and equilibrate for 5 minutes.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile.

-

Analysis: Inject 5 µL and monitor at 254 nm.

-

Acceptance Criteria: The area percentage of the main peak should be ≥97%.[4]

Protocol: Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) provides unambiguous structural confirmation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: On a 400 MHz or higher spectrometer, acquire the proton spectrum.

-

Expected Signals: Aromatic protons (benzyl group): ~7.2-7.4 ppm. Boc group protons: singlet at ~1.4 ppm. Piperazine and benzyl CH/CH₂ protons: complex multiplets between ~2.5-4.2 ppm. NH proton: broad singlet.

-

-

¹³C NMR Acquisition: Acquire the carbon spectrum.

-

Expected Signals: Aromatic carbons: ~126-138 ppm. Carbonyl (Boc): ~155 ppm. Boc quaternary carbon: ~80 ppm. Aliphatic carbons (piperazine and benzyl): ~40-60 ppm.

-

-

Interpretation: Confirm that all observed chemical shifts, integrations, and coupling patterns are consistent with the known structure.

Protocol: Identity Verification by GC-MS

Gas Chromatography-Mass Spectrometry confirms the molecular weight and provides a characteristic fragmentation pattern.

-

System: A standard GC-MS system with a non-polar capillary column (e.g., DB-5MS).

-

GC Method:

-

Injector Temp: 250 °C.

-

Oven Program: Hold at 150 °C for 1 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.[11]

-

Carrier Gas: Helium.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.[11]

-

Scan Range: 50-400 m/z.

-

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a suitable solvent like methanol or ethyl acetate.

-

Analysis & Interpretation: The resulting mass spectrum should show the molecular ion [M]⁺ at m/z = 276. Key fragments would include loss of the Boc group ([M-100]⁺) and the benzyl cation (m/z = 91).[12]

Application in Drug Design & Development

The utility of this compound lies in its role as a versatile scaffold for building more complex molecules. The Boc group at N-1 provides robust protection that can be cleanly removed under acidic conditions (e.g., TFA in DCM), revealing a secondary amine. This amine can then be functionalized via reductive amination, acylation, or arylation without disturbing the rest of the molecule. The secondary amine at N-4 is readily available for a wide range of coupling reactions.

This differential reactivity is the cornerstone of its utility, allowing for the systematic exploration of chemical space around the piperazine core to optimize potency, selectivity, and pharmacokinetic properties.[13]

Caption: Strategic application in multi-step drug candidate synthesis.

The introduction of a chiral center can significantly enhance biological activity, selectivity, and pharmacokinetic profiles while potentially reducing off-target toxicity.[14] The benzyl group provides a lipophilic handle that can be crucial for interactions within hydrophobic pockets of target proteins.

Safety, Handling, and Storage

Proper handling is essential to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: Store under an inert gas (Nitrogen or Argon) at 2–8 °C to prevent degradation.[5][9] Protect from light.[4]

-

Handling: Use in a well-ventilated fume hood. Avoid breathing dust, fumes, or vapors.[8]

-

Personal Protective Equipment (PPE): Wear standard chemical safety goggles, gloves, and a lab coat.[15]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 475272-55-0) is more than a simple chemical intermediate; it is a strategically designed building block that provides a direct and efficient entry point to complex, chiral pharmaceutical agents. Its combination of a privileged piperazine scaffold, a defined stereocenter, and orthogonal protecting groups makes it an exceptionally valuable tool for medicinal chemists. By leveraging this building block, research and development programs can accelerate the discovery of novel therapeutics with optimized potency, selectivity, and drug-like properties.

References

-

Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

-

1-Boc-3-Benzylpiperazine. ChemBK. [Link]

-

This compound. LookChem. [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

-

Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. Royal Society of Chemistry. [Link]

-

(S)-1-Boc-3-benzyl-piperazine. SEEDCHEM. [Link]

-

Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry. [Link]

-

tert-butyl 3-benzylpiperazine-1-carboxylate. 960 Chemical Network. [Link]

-

The medicinal chemistry of piperazines: A review. Scilit. [Link]

-

1-BENZYLPIPERAZINE. Organic Syntheses. [Link]

-

Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. Malaysian Journal of Chemistry. [Link]

-

BZP/piperazines drug profile. European Monitoring Centre for Drugs and Drug Addiction. [Link]

-

Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. MDPI. [Link]

-

1-Benzylpiperazine. NIST WebBook. [Link]

-

Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. MDPI. [Link]

-

Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas. Forensic Science International. [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PMC. [Link]

-

(S)-N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. ResearchGate. [Link]

- Synthesis method of chiral piperazinone derivative.

-

1-Boc-piperazine - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Analysis of Benzylpiperazine-like Compounds. ResearchGate. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. [Link]

-

Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. PubMed Central. [Link]

-

Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. [Link]

-

Benzylpiperazine: "A messy drug". PubMed. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. scilit.com [scilit.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound CAS#: 475272-55-0 [m.chemicalbook.com]

- 7. This compound, CasNo.475272-55-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. (S)-1-Boc-3-benzyl-piperazine 97% | CAS: 475272-55-0 | AChemBlock [achemblock.com]

- 9. chembk.com [chembk.com]

- 10. Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. ikm.org.my [ikm.org.my]

- 12. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]

- 13. researchgate.net [researchgate.net]

- 14. thieme-connect.de [thieme-connect.de]

- 15. jwpharmlab.com [jwpharmlab.com]

what is (S)-1-Boc-3-benzylpiperazine

An In-Depth Technical Guide to (S)-1-Boc-3-benzylpiperazine

Abstract

This compound, CAS 475272-55-0, is a chiral piperazine derivative of significant strategic importance in modern medicinal chemistry and pharmaceutical development.[1] Its structure incorporates a piperazine scaffold, a foundational element in numerous bioactive compounds, protected by a tert-butyloxycarbonyl (Boc) group and featuring a stereodefined benzyl substituent at the C3 position. This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic and purification protocols, and state-of-the-art analytical characterization methods. Furthermore, it explores the molecule's core application as a versatile chiral building block, particularly in the synthesis of novel therapeutics targeting neurological disorders.[1] The methodologies and insights presented herein are grounded in established chemical principles to ensure technical accuracy and practical utility in a research and development setting.

Introduction: The Strategic Value of a Trifunctional Intermediate

The piperazine ring is a privileged scaffold in drug discovery, appearing in a multitude of FDA-approved drugs due to its favorable pharmacokinetic properties and its ability to serve as a versatile linker between different pharmacophoric elements.[2] this compound leverages this core structure with three critical functional components, making it an exceptionally valuable intermediate:

-

The (S)-Chiral Center: Chirality is fundamental to pharmacology, as enantiomers of a drug can exhibit vastly different efficacy and toxicity profiles.[] The fixed (S)-configuration of this intermediate allows for the stereospecific synthesis of drug candidates, eliminating the need for costly chiral separations later in the development pipeline and ensuring the final product contains only the desired, active enantiomer.[]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group at the N1 position provides chemical stability and orthogonality.[1] It renders the N1 nitrogen unreactive under a wide range of conditions, directing synthetic modifications to the unprotected N4 nitrogen. Its key advantage is its lability under acidic conditions, allowing for clean and efficient deprotection without compromising other parts of the molecule.

-

The Benzyl Group: The benzyl substituent provides steric bulk and lipophilicity, which can be a crucial part of the final pharmacophore or can be used to direct subsequent synthetic steps.

This guide serves as a senior-level resource, explaining not only the protocols for using this compound but also the underlying scientific rationale for each step, empowering researchers to optimize its application in their specific discovery programs.

Section 1: Physicochemical and Structural Properties

This compound is typically supplied as a white to yellow solid-liquid mixture.[4] Its structural integrity and purity are paramount for its successful use as a pharmaceutical intermediate. Below is a summary of its key properties.

| Property | Value | Source(s) |

| CAS Number | 475272-55-0 | [4][5][] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [4][5][] |

| Molecular Weight | 276.37 g/mol | [4][5][] |

| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [][7] |

| Appearance | White to yellow Solid-Liquid Mixture | [4] |

| Purity | Typically ≥97% | [5][7] |

| Storage Conditions | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |

| Predicted Boiling Point | 379.8 ± 22.0 °C | [4] |

| Predicted Density | 1.066 ± 0.06 g/cm³ | [4] |

| Predicted pKa | 8.45 ± 0.40 | [4] |

Structural Elucidation: The molecule's stereochemistry is defined by the (S)-configuration at the carbon atom bearing the benzyl group. The Boc group on the N1 nitrogen and the free secondary amine at the N4 position are the key reactive handles for synthetic elaboration.

Section 2: Synthesis and Purification Strategies

The synthesis of this compound is a multi-step process that requires careful control of reagents and conditions to ensure high yield and enantiomeric purity. The general logic involves the formation of the piperazine ring and subsequent functionalization.

Figure 1: High-level synthetic workflow for this compound.

Detailed Experimental Protocol: Representative Synthesis

This protocol describes a common laboratory-scale synthesis. The causality behind each choice is critical for success and scalability.

Objective: To synthesize this compound from a suitable chiral precursor.

Materials:

-

(S)-N-Boc-3-amino-4-phenyl-1-butanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

-

Sodium azide (NaN₃)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Appropriate solvents (DCM, DMF, MeOH)

Step-by-Step Methodology:

-

Mesylation of the Primary Alcohol:

-

Dissolve the starting amino alcohol in dichloromethane (DCM) and cool to 0 °C.

-

Add triethylamine (a non-nucleophilic base) to scavenge the HCl byproduct.

-

Slowly add methanesulfonyl chloride (MsCl). The rationale here is to convert the hydroxyl group into a good leaving group (mesylate) for the subsequent cyclization step.

-

Monitor by TLC until the starting material is consumed.

-

-

Intramolecular Cyclization (Piperazine Ring Formation):

-

The crude mesylate is then treated with a base (e.g., sodium hydride) in a polar aprotic solvent like DMF. This promotes an intramolecular SN2 reaction where the nitrogen attacks the carbon bearing the mesylate, displacing it to form the six-membered piperazine ring.

-

-

Boc Protection of the N1 Amine:

-

Dissolve the resulting (S)-3-benzylpiperazine in a suitable solvent like DCM.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine. This reaction selectively protects the more sterically accessible and electronically favorable N1 nitrogen.

-

Stir at room temperature and monitor by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble impurities.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is critical to separate the desired product from any side products or unreacted starting materials.

-

Section 3: Analytical Characterization and Quality Control

Rigorous analytical testing is mandatory to confirm the identity, purity, and stereochemical integrity of the synthesized material. A multi-technique approach provides a self-validating system for quality control.

Figure 2: A typical quality control workflow for certifying a batch of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural verification. Due to the partial double-bond character of the carbamate C-N bond and potential for slow piperazine ring inversion, NMR spectra can be complex, sometimes showing broadened peaks or multiple conformers at room temperature.[8][9]

-

¹H NMR: Provides information on the proton environment. Key expected signals include the tert-butyl protons (singlet, ~1.4 ppm), the benzyl aromatic protons (multiplet, ~7.2-7.4 ppm), and the diastereotopic protons of the piperazine ring and benzylic CH₂ group.

-

¹³C NMR: Confirms the carbon skeleton. Distinct signals for the carbonyl of the Boc group (~155 ppm), the aromatic carbons, and the aliphatic carbons of the piperazine ring are expected.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

This technique is non-negotiable for confirming the enantiomeric excess (e.e.) of the product.

Objective: To separate and quantify the (S) and (R) enantiomers.

-

Column Selection: Choose a suitable chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IA, IB, etc.).

-

Mobile Phase: An isocratic mobile phase, typically a mixture of hexane/isopropanol or hexane/ethanol, is used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a wavelength where the benzyl chromophore absorbs (e.g., 254 nm).

-

Analysis: The e.e. is calculated from the relative peak areas of the two enantiomers. For use in GMP synthesis, an e.e. of >99% is typically required.

| Analytical Technique | Expected Result | Purpose |

| ¹H NMR (CDCl₃, 300 MHz) | δ ~7.3 (m, 5H, Ar-H), ~4.0 (br s, 1H), ~2.9 (m, 4H), ~2.6 (m, 2H), ~1.45 (s, 9H, Boc) | Structural Confirmation |

| Mass Spec (ESI+) | m/z = 277.19 [M+H]⁺ | Molecular Weight Verification |

| Chiral HPLC | >99% peak area for the (S)-enantiomer | Enantiomeric Purity |

Section 4: Applications in Drug Discovery and Development

The primary utility of this compound is as a functionalized scaffold for building more complex target molecules.[1] The synthetic strategy almost always involves two key steps: deprotection of the Boc group followed by functionalization of the newly liberated secondary amine.

Sources

A Technical Guide to the Structural Elucidation of (S)-1-Boc-3-benzylpiperazine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-Boc-3-benzylpiperazine is a chiral synthetic building block of significant interest in medicinal chemistry. As a derivative of the piperazine scaffold, a privileged structure in drug design, its correct structural and stereochemical assignment is paramount for the development of novel therapeutics.[1][2] Chiral piperidines and piperazines are incorporated into drug candidates to modulate physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles.[3][4] This guide provides an in-depth, methodology-focused overview of the core analytical techniques required for the unambiguous structure elucidation and quality assessment of this compound. We will detail the causality behind experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Chiral High-Performance Liquid Chromatography (HPLC), offering field-proven insights and step-by-step protocols.

Introduction: The Significance of the Chiral Piperazine Core

The piperazine ring is a versatile scaffold frequently employed in drug discovery due to its ability to improve aqueous solubility and introduce two sites for substitution, allowing for fine-tuning of a molecule's pharmacological properties.[1][5] The introduction of a chiral center, as in this compound, adds a critical three-dimensional aspect to the structure. This stereochemistry can profoundly influence a drug's interaction with its biological target, often leading to significant differences in potency, selectivity, and safety between enantiomers.[3][]

The structure combines three key motifs:

-

A Piperazine Ring: A six-membered heterocycle with two nitrogen atoms.

-

A Boc Protecting Group: A tert-butoxycarbonyl group on one nitrogen (N1), which deactivates it towards many reactions, allowing for selective functionalization at the other nitrogen (N4).[7]

-

A Chiral Benzyl Group: A benzyl substituent at the C3 position, creating a stereocenter.

Confirming the integrity of each of these components—the core structure, molecular weight, substituent placement, and absolute stereochemistry—requires a multi-faceted analytical approach. This guide outlines the workflow for achieving this confirmation with a high degree of confidence.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H (proton) and ¹³C NMR are essential. The data presented below are predicted based on the analysis of closely related structures.[7][8][9]

¹H NMR Spectroscopy: Proton Environment Analysis

The causality behind ¹H NMR is that chemically distinct protons in a molecule resonate at different frequencies when placed in a strong magnetic field. Their chemical shift (δ), multiplicity (splitting pattern), and integration (area under the peak) provide a detailed picture of the molecular structure.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl Protons (C₆H ₅) | 7.20 - 7.40 | Multiplet (m) | 5H | Protons on the aromatic ring of the benzyl group typically resonate in this downfield region. |

| Piperazine Proton (CH ) | ~4.10 - 4.20 | Multiplet (m) | 1H | The proton at the chiral center (C3), deshielded by the adjacent nitrogen and benzyl group. |

| Piperazine Protons (N-CH ₂) | ~3.80 - 4.00 | Multiplet (m) | 2H | Protons on the piperazine ring adjacent to the Boc-protected nitrogen. |

| Benzyl Protons (CH ₂-Ph) | ~2.90 - 3.10 | Multiplet (m) | 2H | The two diastereotopic protons of the benzylic CH₂ group. |

| Piperazine Protons (N-CH ₂) | ~2.60 - 2.80 | Multiplet (m) | 4H | The remaining protons on the piperazine ring. |

| NH Proton | ~1.70 - 1.90 | Broad Singlet (br s) | 1H | The proton on the unprotected secondary amine (N4). |

| Boc Protons (-C(CH ₃)₃) | ~1.45 | Singlet (s) | 9H | The nine equivalent protons of the tert-butyl group give a characteristic strong singlet.[7] |

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition: Acquire a standard proton spectrum with 16-32 scans.

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Analysis: Integrate all peaks and assign them based on chemical shift, multiplicity, and integration values as detailed in Table 1.

¹³C NMR Spectroscopy: Carbon Backbone Confirmation

¹³C NMR provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Boc) | ~155.0 | The carbonyl carbon of the carbamate is significantly deshielded. |

| Aromatic C (Quaternary) | ~138.0 | The carbon of the phenyl ring attached to the CH₂ group. |

| Aromatic CH | ~129.5, ~128.8, ~126.5 | Signals for the five CH carbons in the aromatic ring. |

| C (CH₃)₃ (Boc) | ~80.0 | The quaternary carbon of the tert-butyl group.[10] |

| C H (Chiral Center) | ~55.0 - 58.0 | The carbon of the stereocenter (C3). |

| Piperazine C H₂ | ~45.0 - 50.0 | Multiple signals for the three distinct CH₂ groups in the piperazine ring. |

| C H₂-Ph (Benzyl) | ~40.0 | The benzylic carbon. |

| C(C H₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the Boc group.[7] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, providing orthogonal confirmation of the structure deduced from NMR. Electrospray Ionization (ESI) in positive ion mode is the preferred technique.

Expected Fragmentation Pattern

The analysis is designed to first identify the protonated molecular ion [M+H]⁺ to confirm the molecular formula (C₁₆H₂₄N₂O₂), which has a molecular weight of 276.37 g/mol .[11] Collision-Induced Dissociation (CID) is then used to fragment the molecule, and the resulting daughter ions provide structural proof.

-

Molecular Ion: A prominent peak is expected at m/z 277.4, corresponding to [C₁₆H₂₅N₂O₂]⁺.

-

Key Fragment 1 (Loss of Boc group): A fragment at m/z 177.2, resulting from the loss of the entire Boc group (100 Da). This is a very common fragmentation pathway for Boc-protected amines.[12]

-

Key Fragment 2 (Tropylium Ion): A highly stable fragment at m/z 91.1, corresponding to the [C₇H₇]⁺ tropylium ion. This is the classic signature of a benzyl substituent.[13]

-

Other Fragments: Cleavage within the piperazine ring can also occur, leading to smaller amine fragments.[13][14]

Table 3: Expected High-Resolution MS Data

| Ion | Calculated m/z | Observed m/z | Assignment |

| [M+H]⁺ | 277.1911 | ~277.191 | Protonated Parent Molecule |

| [M-Boc+H]⁺ | 177.1386 | ~177.139 | Loss of Boc group |

| [C₇H₇]⁺ | 91.0542 | ~91.054 | Tropylium ion from benzyl group |

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in methanol or acetonitrile. Further dilute to ~1-10 µg/mL with the mobile phase.

-

Chromatography (Optional but recommended):

-

Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

Scan Mode: Full scan (e.g., m/z 50-500) to find the parent ion, followed by a product ion scan (MS/MS) on the parent ion at m/z 277.2 to observe fragmentation.

-

Visualization: Fragmentation Pathway

Caption: Key fragmentation pathways for this compound in ESI-MS.

Chiral HPLC: Confirmation of Enantiomeric Purity

While NMR and MS confirm the molecular structure, they cannot distinguish between enantiomers. Chiral HPLC is the definitive technique for verifying the stereochemical identity and quantifying the enantiomeric purity (or enantiomeric excess, ee) of the (S)-isomer.

Principle of Chiral Separation

The technique relies on a Chiral Stationary Phase (CSP). The CSP is a solid support that has a chiral molecule chemically bonded to its surface.[] When a racemic or enantiomerically enriched mixture is passed through the column, the two enantiomers form transient, diastereomeric complexes with the chiral selector. Due to differences in the stability and steric interactions of these complexes, one enantiomer is retained longer on the column than the other, resulting in their separation into two distinct peaks.[][16]

Experimental Protocol: Chiral HPLC Method Development

This protocol is a starting point; optimization is crucial.

-

Column Selection: Choose a polysaccharide-based chiral column, which is broadly effective for many compounds. Examples include Daicel CHIRALPAK® series (e.g., IA, IB, IC) or Lux® Cellulose/Amylose columns.

-

Mobile Phase Screening:

-

Normal Phase: Typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). A common starting point is 90:10 hexane:isopropanol.

-

Polar Organic Mode: Acetonitrile or methanol, often with a small amount of an amine or acid additive (e.g., 0.1% diethylamine) to improve peak shape for basic compounds like piperazines.[17]

-

-

Instrumentation & Conditions:

-

HPLC System: Standard HPLC or UHPLC system.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C (can be varied to improve separation).

-

Detection: UV detector set to a wavelength where the benzyl group absorbs, typically ~210 nm or ~254 nm.[18]

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~0.5-1.0 mg/mL.

-

-

Analysis:

-

Inject a small amount of a known racemic standard (if available) to determine the retention times of both the (S) and (R) enantiomers.

-

Inject the sample of this compound.

-

A successful separation will show a single, large peak at the retention time corresponding to the (S)-enantiomer and, ideally, no detectable peak (or a peak below the limit of quantification) at the retention time for the (R)-enantiomer.

-

Enantiomeric Excess (% ee) Calculation: ee = [([S] - [R]) / ([S] + [R])] x 100, where [S] and [R] are the peak areas of the S and R enantiomers, respectively. A purity of >99% ee is often required.[]

-

Integrated Structure Elucidation Workflow

The confirmation of this compound is not a linear process but an integrated workflow where each piece of data corroborates the others.

Caption: Integrated workflow for the complete structural analysis of this compound.

Conclusion

The structural elucidation of this compound is a critical exercise in quality control for drug discovery and development. It requires the synergistic application of multiple advanced analytical techniques. NMR spectroscopy provides the foundational map of the molecular skeleton, mass spectrometry validates the molecular weight and key structural motifs through fragmentation analysis, and chiral HPLC provides the definitive confirmation of stereochemical integrity. By following the detailed, self-validating protocols outlined in this guide, researchers can confidently verify the structure and purity of this important chiral building block, ensuring the reliability and reproducibility of their scientific endeavors.

References

-

BenchChem. (2025). A Comparative Guide to the LC-MS Analysis of N-Boc-piperazine-C3-COOH and Its Derivatives. BenchChem Technical Guides. 19

-

Pharmaceutical Fronts. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme. 3

-

ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. 4

-

ResearchGate. (2021). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. 1

-

Indian Journal of Heterocyclic Chemistry. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Connect Journals. 20

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Piperazine Derivatives in Modern Drug Discovery. 2

-

White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. 12

-

ChemicalBook. (n.d.). (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR spectrum. 8

-

PubChem. (n.d.). 1-Benzylpiperazine. National Institutes of Health. 21

-

BenchChem. (2025). A Technical Guide to the Spectroscopic and Synthetic Profile of tert-Butyl 3,5-Dimethylpiperazine-1-carboxylate. BenchChem Technical Guides. 7

-

PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Institutes of Health. 10

-

Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. 13

-

Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. 5

-

ChemicalBook. (n.d.). 1-Benzylpiperazine(2759-28-6) 1H NMR spectrum. 9

-

ChemScene. (n.d.). (S)-1-Boc-3-benzyl-piperazine. 11

-

BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).

-

PubMed. (2001). Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes. National Library of Medicine. 14

-

MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. 16

-

BOC Sciences. (n.d.). Chiral Compounds.

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. 18

-

PubMed. (2014). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. National Library of Medicine. 17

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (S)-1-Boc-3-methylpiperazine(147081-29-6) 1H NMR [m.chemicalbook.com]

- 9. 1-Benzylpiperazine(2759-28-6) 1H NMR [m.chemicalbook.com]

- 10. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chemscene.com [chemscene.com]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]

- 14. Mass spectrometric studies on small open-chain piperazine-containing ligands and their transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 17. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. swgdrug.org [swgdrug.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. connectjournals.com [connectjournals.com]

- 21. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of (S)-1-Boc-3-benzylpiperazine

An In-depth Technical Guide to the Physical and Chemical Properties of (S)-1-Boc-3-benzylpiperazine

Introduction

This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of piperazine, a core scaffold found in numerous biologically active molecules, it serves as a crucial building block for the synthesis of complex pharmaceutical agents.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for regioselective functionalization, while the chiral center at the 3-position, bearing a benzyl group, provides a stereospecific framework essential for targeted drug design. This guide offers a comprehensive overview of its core physical, chemical, and spectroscopic properties, providing researchers and drug development professionals with the foundational knowledge required for its effective application.

Molecular and Physical Properties

The fundamental identity and physical characteristics of a compound are paramount for its handling, formulation, and application in synthetic chemistry. The properties of this compound are summarized below.

Key Identifiers and Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl (3S)-3-benzylpiperazine-1-carboxylate | [][4][5][6] |

| CAS Number | 475272-55-0 | [][4][5][7] |

| Molecular Formula | C₁₆H₂₄N₂O₂ | [][4][5][8] |

| Molecular Weight | 276.37 g/mol | [][4] |

| Appearance | Light yellow, viscous liquid or white to yellow solid-liquid mixture | [5][8] |

| Boiling Point | 379.8 °C at 760 mmHg (Predicted) | [][6][8] |

| Density | 1.066 g/cm³ (Predicted) | [][6][8] |

| pKa | 8.45 ± 0.40 (Predicted) | [8] |

| Solubility | Soluble in common organic solvents (e.g., Chloroform, Methanol, Acetone) | Inferred |

The appearance as a "solid-liquid mixture" suggests a low melting point, likely near ambient temperature. This necessitates careful handling and storage, as discussed in the chemical properties section.

Molecular Structure

The structure, featuring a piperazine ring protected by a Boc group and substituted with a chiral benzyl moiety, is the cornerstone of its chemical utility.

Caption: Molecular structure of this compound.

Spectroscopic and Analytical Data

Spectroscopic analysis is indispensable for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides a detailed map of the proton environment. For this compound, typically dissolved in a deuterated solvent like CDCl₃, the spectrum would exhibit characteristic signals corresponding to the benzyl, piperazine, and Boc protons.[9][10]

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.2-7.4 ppm.

-

Boc Group ((CH₃)₃C): A sharp singlet around δ 1.4 ppm, integrating to 9 protons.

-

Piperazine Ring and Benzyl CH₂: A complex series of multiplets between δ 2.5 and 4.2 ppm due to the protons on the piperazine ring and the benzylic methylene group. The chirality of the C3 carbon results in diastereotopic protons, leading to more complex splitting patterns than in achiral analogues.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and gain structural information through fragmentation analysis.[11][12]

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z ≈ 276.37).[13]

-

Isotope Peak (M+1): A smaller peak at M+1 will be present due to the natural abundance of ¹³C.[13]

-

Key Fragmentation Patterns: Common fragmentation pathways involve the loss of the Boc group or parts of it, leading to significant peaks.

-

Loss of tert-butyl group (-57 amu): A peak at m/z ≈ 219.

-

Loss of the entire Boc group (-101 amu): A peak corresponding to the benzylpiperazine cation at m/z ≈ 175.

-

Loss of the benzyl group (-91 amu): A peak at m/z ≈ 185.

-

Chemical Properties and Reactivity

Understanding the chemical behavior of this compound is critical for its successful use in synthesis.

Stability and Storage

Commercial suppliers recommend storing the compound under refrigeration (2-8 °C) and under an inert atmosphere (e.g., argon or nitrogen).[8] Some sources also advise protecting it from light.[4] This indicates a sensitivity to oxidation and potential degradation at higher temperatures over time. For long-term viability, these storage conditions are essential to maintain purity, which is often specified at ≥97%.[4][5]

Reactivity Profile

The reactivity is dominated by the two nitrogen atoms of the piperazine ring. One is protected as a carbamate (Boc group), and the other is a secondary amine.

Caption: Key reactivity pathway for this compound.

-

Boc Deprotection: The tert-butyloxycarbonyl group is a robust protecting group that is stable to a wide range of reaction conditions but can be readily cleaved under acidic conditions. Reagents such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent will efficiently remove the Boc group to reveal the free diamine, (S)-3-benzylpiperazine. This deprotection is the most common first step for utilizing this building block in a synthetic sequence.

-

Secondary Amine Reactivity: The unprotected secondary amine (at the N4 position) is nucleophilic and can undergo various reactions, such as alkylation, acylation, and sulfonylation, allowing for the introduction of diverse functional groups at this position. The Boc group at N1 prevents competing reactions at that site, ensuring regioselectivity.

Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and reproducible data.

Protocol 1: Determination of Melting Point

Rationale: The melting point is a fundamental physical property used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities.[14] This protocol describes the capillary method using a standard melting point apparatus.

Methodology:

-

Sample Preparation: Place a small amount of this compound onto a clean, dry watch glass. If the sample is a solid, finely crush it into a powder.[15][16]

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be approximately 1-2 mm.[15]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Initial Determination (Rapid Heating): Heat the sample rapidly to get an approximate melting temperature. This saves time and establishes a range for the precise measurement.

-

Precise Determination (Slow Heating): Allow the apparatus to cool below the approximate melting point. Using a fresh sample, heat the block again. As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C per minute.[14]

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is reported as T₁ - T₂.[17]

Protocol 2: Acquisition of ¹H NMR Spectrum

Rationale: NMR spectroscopy is a powerful tool for structural elucidation. Proper sample preparation is critical to obtain a high-resolution spectrum, as contaminants or solid particles can degrade the quality of the data.[18]

Methodology:

-

Sample Weighing: Weigh approximately 5-25 mg of this compound directly into a clean, dry vial.[18]

-

Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.[9][19] Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[10]

-

Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter, which can adversely affect magnetic field homogeneity and broaden spectral lines, filter the solution. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and transfer it into a clean, dry 5 mm NMR tube.

-

Analysis: Cap the NMR tube, place it in the spectrometer's spinner turbine, and insert it into the magnet. Acquire the spectrum according to the instrument's standard operating procedures.

Applications in Research and Development

This compound is primarily used as a chiral building block in the synthesis of pharmaceutical candidates. The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in drugs targeting a wide array of receptors and enzymes. Its derivatives have been investigated for applications including CNS disorders, infectious diseases, and oncology.[1][20][21][22] The stereochemistry provided by the (S)-benzyl group is often critical for achieving high-affinity and selective binding to biological targets.

Conclusion

This compound is a well-defined chemical entity with a specific set of physical and chemical properties that make it a valuable tool for synthetic and medicinal chemists. Its defined stereochemistry, coupled with the versatile reactivity of the piperazine core, allows for the systematic construction of complex molecules with potential therapeutic applications. A thorough understanding of its properties, from its low melting point and solubility to its characteristic spectroscopic signatures and predictable reactivity, is essential for its effective and efficient use in the laboratory.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary. [Link]

-

Vedantu. (n.d.). Melting Point Determination of Organic Compounds: Chemistry Guide. Retrieved from Vedantu. [Link]

-

LookChem. (n.d.). This compound. Retrieved from LookChem. [Link]

-

University of Technology. (2021). experiment (1) determination of melting points. Retrieved from University of Technology. [Link]

-

University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved from University of Rochester, Department of Chemistry. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from Clarion University. [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from Chemistry LibreTexts. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from University of Cambridge, Department of Chemistry. [Link]

-

AZoOptics. (2025). How to Read Mass Spectrometer Graph: A Beginner's Guide. Retrieved from AZoOptics. [Link]

-

StudySmarter. (2023). Interpretation of Mass Spectra: Mclafferty, EI Techniques. Retrieved from StudySmarter. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Iowa State University, Chemical Instrumentation Facility. [Link]

-

Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. Retrieved from Compound Interest. [Link]

-

OpenStax. (2023). 12.2 Interpreting Mass Spectra. Retrieved from OpenStax, Organic Chemistry. [Link]

-

PubChem. (n.d.). (R)-1-Boc-3-benzylpiperazine hydrochloride. Retrieved from PubChem. [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from Chemistry LibreTexts. [Link]

-

Western University. (n.d.). NMR Sample Preparation. Retrieved from Western University. [Link]

-

PubChem. (n.d.). 1-Benzylpiperazine. Retrieved from PubChem. [Link]

-

Wikipedia. (n.d.). Benzylpiperazine. Retrieved from Wikipedia. [Link]

-

ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from ResearchGate. [Link]

-

SWGDRUG.org. (2005). BENZYLPIPERAZINE. Retrieved from SWGDRUG.org. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. (S)-1-Boc-3-benzyl-piperazine 97% | CAS: 475272-55-0 | AChemBlock [achemblock.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound, CasNo.475272-55-0 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 8. This compound CAS#: 475272-55-0 [m.chemicalbook.com]

- 9. How To [chem.rochester.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. azooptics.com [azooptics.com]

- 13. 12.2 Interpreting Mass Spectra - Organic Chemistry | OpenStax [openstax.org]

- 14. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. byjus.com [byjus.com]

- 17. pennwest.edu [pennwest.edu]

- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 19. publish.uwo.ca [publish.uwo.ca]

- 20. lifechempharma.com [lifechempharma.com]

- 21. 1-Benzylpiperazine | C11H16N2 | CID 75994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Benzylpiperazine - Wikipedia [en.wikipedia.org]

(S)-1-Boc-3-benzylpiperazine spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-1-Boc-3-benzylpiperazine

Abstract

This compound (CAS No. 475272-55-0) is a chiral piperazine derivative widely utilized as a key building block in medicinal chemistry and drug development.[][2] Its structural integrity and purity are paramount for the synthesis of complex target molecules. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unambiguous identification and characterization of this compound. We delve into the causal mechanisms behind the observed spectral features, offer field-proven protocols for data acquisition, and present the data in a clear, structured format for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Implications

The spectroscopic profile of this compound is a direct consequence of its distinct structural features. A foundational understanding of these components is crucial for accurate spectral interpretation.

-

Piperazine Ring: A six-membered heterocyclic amine, which exists in a dynamic equilibrium of chair conformations.

-

Boc Protecting Group: The tert-butyloxycarbonyl group introduces a carbamate functionality and a sterically demanding tert-butyl moiety.

-

Benzyl Group: An aromatic phenyl ring attached via a methylene (-CH₂) bridge.

-

(S)-Chiral Center: The stereocenter at the C3 position of the piperazine ring induces diastereotopicity in neighboring protons, a key feature observed in NMR spectroscopy.

Caption: Molecular structure of this compound with key functional groups highlighted.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is arguably the most powerful tool for confirming the identity and structural integrity of the title compound. The presence of the chiral center at C3 is the defining feature of the spectrum, rendering the geminal protons of the benzyl methylene group and some piperazine ring protons diastereotopic.[3]

Predicted Chemical Shifts and Assignments

The expected ¹H NMR spectrum, typically run in CDCl₃, will exhibit signals corresponding to each unique proton environment.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.35 - 7.20 | Multiplet | 5H | Ar-H (Phenyl) | Standard region for aromatic protons on a monosubstituted benzene ring.[4] |

| ~ 4.0 - 2.5 | Multiplet | 7H | Piperazine Ring H | Complex region due to overlapping signals of axial and equatorial protons, further complicated by restricted rotation around the N-Boc bond. |

| ~ 3.15 & ~2.65 | Doublet of Doublets (ABq) | 2H | Benzyl CH₂ | These protons are diastereotopic due to the adjacent C3 chiral center, resulting in distinct chemical shifts and geminal coupling.[3] |

| ~ 1.70 | Broad Singlet | 1H | NH | The secondary amine proton is often broad and its position can vary with concentration and solvent.[4] |

| 1.47 | Singlet | 9H | -C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group give a characteristic sharp singlet.[5] |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Apparatus: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Apply a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds.

-

-

Data Processing: Process the resulting Free Induction Decay (FID) with an exponential line broadening factor of 0.3 Hz. Phase and baseline correct the spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy complements the ¹H NMR data by providing a map of the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments in the molecule.

Predicted Chemical Shifts and Assignments

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 154.7 | C =O (Boc carbamate) | The carbonyl carbon of the carbamate is significantly deshielded.[6] |

| ~ 138.0 | Quaternary Ar-C | The ipso-carbon of the phenyl ring attached to the methylene group. |

| ~ 129.3, 128.5, 126.5 | Ar-C H (Phenyl) | Aromatic carbons typically resonate in the 120-140 ppm range. |

| ~ 79.8 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group.[6] |

| ~ 55 - 40 | Piperazine & Benzyl C H₂ | The aliphatic carbons of the piperazine ring and the benzyl methylene group appear in this crowded region. |

| 28.4 | C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the tert-butyl group give a strong, sharp signal.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Apparatus: A 400 MHz (or higher) NMR spectrometer, observing at the corresponding ¹³C frequency (e.g., 100 MHz).

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg pulse program).

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

-

Data Processing: Process the FID with an exponential line broadening of 1-2 Hz. Calibrate the spectrum using the residual solvent signal of CDCl₃ (δ = 77.16 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3340 | Medium | N-H Stretch | Characteristic of a secondary amine. The band is typically sharper than an O-H stretch.[7] |

| 3080-3030 | Medium | sp² C-H Stretch (Aromatic) | Aromatic C-H stretches appear at wavenumbers >3000 cm⁻¹.[8] |

| 2975-2850 | Strong | sp³ C-H Stretch (Aliphatic) | Asymmetric and symmetric stretching of C-H bonds in the piperazine, benzyl, and Boc groups.[8] |

| ~ 1695 | Strong | C=O Stretch (Carbamate) | The strong absorption is characteristic of the carbonyl group in the Boc protecting group.[9] |

| 1605, 1495, 1455 | Medium-Weak | C=C Stretch (Aromatic Ring) | Skeletal vibrations of the benzene ring. |

| ~ 1420 | Strong | C-N Stretch / C-O Stretch (Carbamate) | Coupled vibrations within the carbamate group. |

| 740, 700 | Strong | C-H Out-of-Plane Bend (Aromatic) | Strong bands characteristic of a monosubstituted benzene ring.[8] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or viscous liquid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Apparatus: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a universal ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over the range of 4000-600 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The spectrum is automatically ratioed against the background by the instrument software. Label the significant peaks.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which serves as a molecular fingerprint. Electrospray Ionization (ESI) is a soft technique ideal for observing the protonated molecular ion, [M+H]⁺.

Predicted Fragmentation Pattern (ESI-MS)

The molecular weight of C₁₆H₂₄N₂O₂ is 276.37 g/mol .[10] The ESI mass spectrum will be dominated by the protonated molecular ion. Fragmentation can be induced (MS/MS) to yield structurally significant ions.

Caption: Predicted major fragmentation pathways for this compound in ESI-MS/MS.

| m/z (Positive Mode) | Assignment | Rationale |

| 277.19 | [M+H]⁺ | Protonated molecular ion. |

| 221.13 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the tert-butyl group is a hallmark fragmentation pathway for Boc-protected amines.[11][12] |

| 177.14 | [M+H - 100]⁺ | Loss of the entire Boc group (C₅H₈O₂) as a neutral fragment. |

| 91.05 | [C₇H₇]⁺ | Cleavage of the benzyl group, which rearranges to the highly stable tropylium cation. This is often the base peak for benzyl compounds.[13][14] |

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid to promote protonation.

-

Apparatus: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature and flow) to maximize the signal of the [M+H]⁺ ion while minimizing in-source fragmentation.[15]

-

-